molecular formula C8H6N2O3 B3350805 1H-Indole, 1-hydroxy-5-nitro- CAS No. 305382-02-9

1H-Indole, 1-hydroxy-5-nitro-

Cat. No.: B3350805
CAS No.: 305382-02-9
M. Wt: 178.14 g/mol
InChI Key: JNHQSLYWVKJLAX-UHFFFAOYSA-N
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Description

1H-Indole, 1-hydroxy-5-nitro- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 1-hydroxy-5-nitro- can be synthesized through various methods. One common approach involves the nitration of 1H-indole, followed by hydroxylation. The nitration can be achieved using nitric acid in the presence of sulfuric acid, while hydroxylation can be performed using hydrogen peroxide in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of 1H-Indole, 1-hydroxy-5-nitro- typically involves large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 1-hydroxy-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-hydroxy-5-nitro- involves its interaction with various molecular targets and pathways. The hydroxy and nitro groups enhance its ability to form hydrogen bonds and interact with biological macromolecules. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-hydroxy-5-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-9-4-3-6-5-7(10(12)13)1-2-8(6)9/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHQSLYWVKJLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2O)C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573841
Record name 5-Nitro-1H-indol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305382-02-9
Record name 5-Nitro-1H-indol-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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